molecular formula C13H17ClN2 B564401 Medetomidine-13C,d3 Hydrochloride CAS No. 1216630-06-6

Medetomidine-13C,d3 Hydrochloride

Cat. No. B564401
M. Wt: 240.754
InChI Key: VPNGEIHDPSLNMU-RWALGPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine-13C,d3 Hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . It is selective for α2-adrenergic receptors (α2-ARs; Ki = 1.08 nM) over α1-ARs (Ki = 1,750 nM) . It is intended for use as an internal standard for the quantification of medetomidine .


Synthesis Analysis

A novel and facile method for the synthesis of medetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .


Molecular Structure Analysis

The molecular formula of Medetomidine-13C,d3 Hydrochloride is C12[13C]H13D3N2 • HCl . The molecular weight is 240.75 .


Chemical Reactions Analysis

Medetomidine-13C,d3 Hydrochloride is intended for use as an internal standard for the quantification of medetomidine by GC- or LC-MS .


Physical And Chemical Properties Analysis

Medetomidine-13C,d3 Hydrochloride is a solid . It is slightly soluble in methanol .

Scientific Research Applications

  • Cardiovascular and Electroencephalographic Effects in Animals Medetomidine hydrochloride has been studied for its effects on cardiovascular and brain activity in animals. In neonatal calves, it caused bradycardia, initial hypertension followed by hypotension, and changes in electrocardiographic parameters. Electroencephalographic studies indicated profound sleep and decreased brain activity (Singh et al., 2011).

  • Behavioral and Neurochemical Effects Research on the enantiomers of medetomidine, including d-MED and l-MED, showed that the biological activity primarily resides in the d-MED form. These enantiomers affect sedation, hypothermia, and neurochemical changes in brain norepinephrine and serotonin metabolism (Macdonald et al., 1991).

  • Inhibition of Human Liver Microsomal Drug Metabolism Medetomidine, particularly its D-isomer (DMED), inhibits adrenal steroidogenesis and human liver microsomal alfentanil metabolism. This inhibition of cytochrome P-450-mediated drug metabolism has been demonstrated using ketamine as a probe, revealing insights into the interaction of medetomidine with human liver enzymes (Kharasch et al., 1992).

  • Pharmacokinetics in Animals The pharmacokinetics of medetomidine hydrochloride have been characterized in sheep, indicating rapid distribution and elimination, with significant variability in total body clearance. Understanding its pharmacokinetics is crucial for its use in veterinary practices (Muge et al., 1996).

  • Phase Behavior and Solubility Studies Studies on the phase behavior of medetomidine hydrochloride have revealed eutectic points in binary and ternary phase diagrams, characterizing it as a racemic compound forming system. These findings have implications for its formulation and stability in different solvents (Choobdari et al., 2013).

  • N-Glucuronidation of Medetomidine Research on the N-glucuronidation of medetomidine by human liver microsomes and UDP glucuronosyltransferase (UGT) enzymes has revealed complex kinetics. This metabolism pathway is critical for understanding the drug's elimination and potential interactions in the human body (Kaivosaari et al., 2008).

Safety And Hazards

Medetomidine-13C,d3 Hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is not intended for human or veterinary use .

properties

IUPAC Name

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-RWALGPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721477
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medetomidine-13C,d3 Hydrochloride

CAS RN

1216630-06-6
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BJ Seewoo - 2022 - research-repository.uwa.edu.au
In-vivo MRI study of the effects of low-intensity rTMS on brain activity, chemistry, and structure in rats Page 1 In-vivo MRI study of the effects of low-intensity rTMS on brain activity, …
Number of citations: 0 research-repository.uwa.edu.au

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